molecular formula C19H18N2OS B11371670 N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11371670
M. Wt: 322.4 g/mol
InChI Key: VTCXFUUMNMAIRM-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenyl groups can be introduced through substitution reactions using appropriate phenyl halides.

    Acetamide Formation: The acetamide group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for biological studies.

    Medicine: The compound may have potential as a pharmaceutical agent due to its structural similarity to other bioactive thiazole derivatives.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide would depend on its specific interactions with biological targets. Typically, thiazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The phenyl and acetamide groups may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole ring.

    Benzothiazole: A similar compound with a fused benzene ring.

    Phenylacetamide: A compound with a phenyl group and an acetamide group.

Uniqueness

N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiazole derivatives. The presence of both phenyl and acetamide groups may enhance its stability, solubility, and reactivity.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H18N2OS/c22-18(20-12-11-15-7-3-1-4-8-15)13-17-14-23-19(21-17)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,20,22)

InChI Key

VTCXFUUMNMAIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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